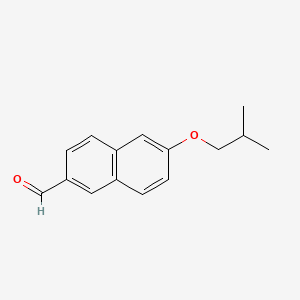

6-Isobutoxy-2-naphthaldehyde

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H16O2 |

|---|---|

Poids moléculaire |

228.29 g/mol |

Nom IUPAC |

6-(2-methylpropoxy)naphthalene-2-carbaldehyde |

InChI |

InChI=1S/C15H16O2/c1-11(2)10-17-15-6-5-13-7-12(9-16)3-4-14(13)8-15/h3-9,11H,10H2,1-2H3 |

Clé InChI |

HSCFSRXXGKJPIU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)COC1=CC2=C(C=C1)C=C(C=C2)C=O |

Origine du produit |

United States |

Synthetic Methodologies and Strategic Reaction Pathways for 6 Isobutoxy 2 Naphthaldehyde

Regioselective Functionalization of the Naphthalene (B1677914) Core

Achieving the desired 2,6-disubstitution pattern on the naphthalene ring is a fundamental challenge in the synthesis of 6-isobutoxy-2-naphthaldehyde. The inherent reactivity of naphthalene towards electrophilic substitution typically favors the 1-position (α-position) over the 2-position (β-position). wordpress.comyoutube.com Therefore, specific strategies are required to direct functionalization to the less reactive C2 and C6 positions.

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) presents a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgacs.org The DMG, often containing a heteroatom, coordinates to the lithium, facilitating the deprotonation at the adjacent site. wikipedia.org

For the synthesis of 2,6-disubstituted naphthalenes, a suitable DMG at either the C1 or C3 position can direct metalation to the C2 position. Subsequently, a second functional group can be introduced. While direct application to this compound synthesis is not extensively documented, the principle of DoM on naphthalene systems has been demonstrated. For instance, N,N-diethyl-O-naphthyl-2-carbamate has been used to achieve regioselective synthesis of 2,3-disubstituted and 1,2,3-trisubstituted naphthalenes. acs.org Similarly, the metalation of 1,8-naphthalene diamide (B1670390) using sec-BuLi/TMEDA has been shown to yield 2- and 2,7-substituted products. nih.govresearchgate.netdal.ca These examples highlight the potential of DoM to control the regiochemistry of substitution on the naphthalene core, a principle that could be adapted for the synthesis of the target molecule.

Electrophilic Aromatic Substitution Strategies

While electrophilic aromatic substitution on unsubstituted naphthalene favors the α-position, the presence of an activating group can influence the regioselectivity. wordpress.comnih.gov An electron-donating group at the C2 position, such as a hydroxyl or methoxy (B1213986) group, directs incoming electrophiles to the C6 position (para-substitution) and to a lesser extent, the C1 and C3 positions (ortho-substitution). stackexchange.com

The synthesis of the related compound, 6-methoxy-2-naphthaldehyde (B117158), often starts with 2-methoxynaphthalene (B124790). google.com Friedel-Crafts acylation of 2-methoxynaphthalene, for example, can be directed to yield the 6-acetyl derivative, a precursor to the aldehyde. stackexchange.com The choice of solvent can significantly impact the product distribution in such reactions. stackexchange.com It is important to note that the presence of oxygenated substituents can lead to complexation with the Lewis acid catalyst, potentially influencing the steric environment and directing the substitution. stackexchange.com Traditional methods for synthesizing substituted naphthalenes often rely on electrophilic aromatic substitution, but controlling the regioselectivity can be challenging and is dependent on the existing functional groups. nih.govresearchgate.net

Installation of the Isobutoxy Moiety via Etherification Reactions

A key step in the synthesis is the introduction of the isobutoxy group onto the naphthalene ring. This is typically achieved through the etherification of a corresponding hydroxynaphthalene precursor.

Williamson Ether Synthesis and Variations

The Williamson ether synthesis is a classic and widely used method for preparing ethers. masterorganicchemistry.comorganicchemistrytutor.com The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of this compound synthesis, this would involve the deprotonation of 6-hydroxy-2-naphthaldehyde (B1303687) or a suitable precursor, such as 6-hydroxy-2-naphthoic acid or 6-hydroxy-2-naphthalenemethanol, to form the corresponding naphthoxide. This is typically achieved using a strong base like sodium hydride or sodium hydroxide (B78521). wvu.edulibretexts.org The resulting naphthoxide then reacts with an isobutyl halide (e.g., isobutyl bromide) to form the desired isobutoxy ether. masterorganicchemistry.comwvu.edu

For this SN2 reaction to be efficient, a primary alkyl halide like isobutyl bromide is ideal. masterorganicchemistry.comorganicchemistrytutor.com The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the alkoxide. masterorganicchemistry.com An experimental procedure for a similar reaction, the synthesis of 2-butoxynaphthalene, involves the deprotonation of 2-naphthol (B1666908) with sodium hydroxide followed by reaction with 1-bromobutane. wvu.edu

Transition Metal-Catalyzed Alkoxylation Methods

While the Williamson ether synthesis is robust, modern organic synthesis also employs transition metal-catalyzed methods for etherification. These methods can sometimes offer advantages in terms of milder reaction conditions and broader substrate scope. However, for the specific synthesis of this compound, the Williamson ether synthesis remains the more commonly cited and straightforward approach.

Formation of the Aldehyde Functionality at the C2 Position

The final key transformation is the introduction of the aldehyde group at the C2 position of the 6-isobutoxynaphthalene intermediate. Several formylation methods are available for electron-rich aromatic compounds.

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich arenes. organic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl3) or oxalyl chloride. thieme-connect.de The electron-donating isobutoxy group at the C6 position activates the naphthalene ring, making it susceptible to electrophilic attack by the Vilsmeier reagent. The reaction generally proceeds with substitution at the position para to the activating group. For 2-isobutoxynaphthalene, this would direct formylation to the C6 position. To achieve formylation at the C2 position of a 6-isobutoxy substituted naphthalene, one would typically start with a precursor where the C2 position is pre-functionalized for conversion to an aldehyde.

A plausible synthetic route involves starting with a precursor like 6-bromo-2-methoxynaphthalene, which can be synthesized from 2-methoxynaphthalene via bromination and reduction. google.com The bromo-intermediate can then undergo a Grignard reaction followed by treatment with a formylating agent like N,N-dimethylformamide to yield 6-methoxy-2-naphthaldehyde. google.com Subsequent demethylation to 6-hydroxy-2-naphthaldehyde, followed by Williamson ether synthesis with isobutyl bromide, would yield the target compound. google.com

Another approach is the Rieche formylation, which employs dichloromethyl methyl ether as the formyl source in the presence of a Lewis acid like titanium tetrachloride. wikipedia.orgdbpedia.orgsynarchive.com This method is also suitable for electron-rich aromatic compounds. wikipedia.orgdbpedia.org The regioselectivity can be influenced by the coordination of the Lewis acid to oxygen-containing substituents. mdma.ch

Alternatively, the aldehyde can be generated through the oxidation of a corresponding primary alcohol. For instance, a synthetic pathway for 6-methoxy-2-naphthaldehyde involves the reduction of a 6-methoxy-2-naphthoate ester to 6-methoxy-2-naphthylmethanol, followed by selective oxidation with manganese dioxide (MnO2) to furnish the aldehyde. oriprobe.com A similar strategy could be employed for the isobutoxy analogue.

Various other methods for the synthesis of 2-naphthaldehydes have been reported, including the Sommelet reaction from 2-(chloromethyl)naphthalene (B1583795) derivatives and the Stephen reduction of 2-naphthonitrile. orgsyn.orgchemicalbook.com

Interactive Data Tables

Table 1: Key Intermediates and Reagents in the Synthesis of this compound and Related Compounds

| Compound/Reagent | Role in Synthesis | Reference |

| 2-Methoxynaphthalene | Starting material for 6-methoxy-2-naphthaldehyde | google.com |

| 6-Hydroxy-2-naphthaldehyde | Precursor for Williamson ether synthesis | google.com |

| Isobutyl bromide | Alkylating agent in Williamson ether synthesis | wvu.edu |

| N,N-Dimethylformamide (DMF) | Formylating agent (Vilsmeier-Haack, Grignard quench) | organic-chemistry.orggoogle.com |

| Phosphoryl chloride (POCl3) | Reagent for Vilsmeier-Haack reaction | wikipedia.org |

| Dichloromethyl methyl ether | Formylating agent in Rieche formylation | wikipedia.orgdbpedia.org |

| Manganese dioxide (MnO2) | Oxidizing agent for alcohol to aldehyde conversion | oriprobe.com |

| Sodium hydride (NaH) | Base for deprotonation in Williamson ether synthesis | libretexts.org |

Table 2: Comparison of Formylation Methods for Naphthalene Derivatives

| Method | Reagents | Substrate Requirements | Typical Position of Formylation | Reference |

| Vilsmeier-Haack | DMF, POCl3 | Electron-rich arenes | Para to activating group | organic-chemistry.orgwikipedia.org |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl4 | Electron-rich arenes, phenols | Ortho to hydroxyl, influenced by coordination | wikipedia.orgmdma.ch |

| Oxidation of Alcohol | MnO2, PCC, etc. | Primary alcohol | Position of the alcohol | oriprobe.com |

| Grignard Quench | Grignard reagent, DMF | Aryl halide | Position of the halide | google.com |

Oxidation of Precursor Alcohols or Methyl Groups

An alternative synthetic strategy involves the oxidation of a precursor molecule where the desired aldehyde carbon is already in a lower oxidation state, such as an alcohol or a methyl group.

The oxidation of a primary alcohol, specifically (6-isobutoxynaphthalen-2-yl)methanol, to this compound is a common and efficient transformation. A variety of oxidizing agents can be employed for this purpose. For a related compound, 6-methoxy-2-naphthyl methanol, selective oxidation to the corresponding aldehyde was successfully achieved using manganese dioxide (MnO₂). oriprobe.com This suggests that similar conditions could be applied to the isobutoxy analogue.

Another approach is the oxidation of a methyl group at the 2-position of the naphthalene ring. For instance, the oxidation of 2-methylnaphthalene (B46627) can yield 2-naphthaldehyde (B31174). orgsyn.orgchemicalbook.com This transformation can be achieved using various oxidizing agents, including selenium dioxide. orgsyn.org In the context of this compound synthesis, this would entail the oxidation of 2-isobutoxy-6-methylnaphthalene. The atmospheric oxidation of 2-methylnaphthalene has also been studied, though this is less controlled for synthetic purposes. nih.govresearchgate.net

Table 2: Oxidation Approaches for Aldehyde Synthesis

| Precursor | Oxidizing Agent Example | Product |

|---|---|---|

| (6-Isobutoxynaphthalen-2-yl)methanol | Manganese Dioxide (MnO₂) oriprobe.com | This compound |

| 2-Isobutoxy-6-methylnaphthalene | Selenium Dioxide (SeO₂) orgsyn.org | This compound |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of solvent-free conditions, catalytic methods, and optimizing atom economy.

Solvent-Free and Catalytic Approaches

Efforts to develop more environmentally friendly synthetic methods often involve minimizing or eliminating the use of volatile organic solvents. While specific solvent-free syntheses for this compound are not extensively documented in the provided results, the general trend in organic synthesis is to explore such conditions.

The use of catalysts is a cornerstone of green chemistry as it can lead to more efficient reactions with lower energy consumption and reduced waste. researchgate.net For example, a patent for the preparation of 6-methoxy-2-naphthaldehyde describes a catalytic process using cuprous chloride or cuprous iodide. google.com This suggests that similar catalytic systems could be investigated for the synthesis of the isobutoxy analogue.

Atom Economy and Reaction Efficiency Analysis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com Reactions with high atom economy are preferred in green chemistry as they generate less waste. jocpr.com

For the synthetic routes to this compound, an analysis of atom economy can guide the selection of the most efficient pathway.

Formylation Reactions: The Vilsmeier-Haack reaction, while effective, can have a lower atom economy due to the use of stoichiometric amounts of phosphorus oxychloride and the formation of byproducts.

Oxidation of Alcohols: The oxidation of an alcohol to an aldehyde can be highly atom-economical if a catalytic amount of an oxidizing agent is used with a co-oxidant like oxygen from the air.

Addition Reactions: Reactions that involve the addition of all atoms from the reactants into the final product, such as some cycloadditions, exhibit 100% atom economy. jocpr.comnih.gov While not directly applicable to the final step of forming the aldehyde, considering atom economy in the synthesis of the naphthalene backbone is also important. ntnu.no

Advanced Spectroscopic and Computational Elucidation of Electronic and Molecular Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 6-Isobutoxy-2-naphthaldehyde in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's connectivity and spatial arrangement.

1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR for Proton and Carbon Assignment

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons of the naphthalene (B1677914) core, the aldehyde proton, and the protons of the isobutoxy group. The aromatic region typically shows a series of doublets and multiplets, reflecting the coupling between adjacent protons on the naphthalene ring system. The aldehyde proton appears as a distinct singlet at a downfield chemical shift. The isobutoxy group gives rise to a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. nih.gov The carbonyl carbon of the aldehyde group resonates at a characteristic downfield position. The spectrum also reveals distinct signals for the quaternary and protonated carbons of the naphthalene ring and the carbons of the isobutoxy substituent.

To definitively assign these signals, 2D NMR experiments are employed. youtube.com Correlation Spectroscopy (COSY) reveals proton-proton couplings, helping to trace the connectivity within the naphthalene spin systems and the isobutoxy group. sdsu.edu Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded proton and carbon atoms. libretexts.orgustc.edu.cn This is crucial for assigning the carbons of the naphthalene ring and the isobutoxy group based on the assignments of their attached protons. libretexts.org

Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) is instrumental in establishing long-range (2- and 3-bond) correlations between protons and carbons. libretexts.orgustc.edu.cnresearchgate.net This technique is particularly useful for identifying the point of attachment of the isobutoxy group to the naphthalene ring and for confirming the position of the aldehyde group by observing correlations from the aldehyde proton to the adjacent aromatic carbons. libretexts.orgresearchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| Aldehyde-H | 9.85 (s) | 192.5 | C-2, C-3 |

| H-1 | 8.10 (s) | 129.8 | C-2, C-3, C-8a |

| H-3 | 7.85 (d) | 124.5 | C-1, C-2, C-4a |

| H-4 | 7.95 (d) | 128.0 | C-2, C-5, C-8a |

| H-5 | 7.50 (d) | 127.5 | C-4, C-6, C-7 |

| H-7 | 7.20 (dd) | 119.0 | C-5, C-6, C-8 |

| H-8 | 7.70 (d) | 129.0 | C-6, C-7, C-8a |

| O-CH₂ | 3.90 (d) | 75.0 | C-6, Isobutyl CH |

| Isobutyl-CH | 2.15 (m) | 28.5 | O-CH₂, Isobutyl CH₃ |

| Isobutyl-CH₃ | 1.05 (d) | 19.2 | Isobutyl CH |

| Aldehyde-C | - | 192.5 | - |

| C-1 | - | 129.8 | - |

| C-2 | - | 135.0 | - |

| C-3 | - | 124.5 | - |

| C-4 | - | 128.0 | - |

| C-4a | - | 132.0 | - |

| C-5 | - | 127.5 | - |

| C-6 | - | 159.0 | - |

| C-7 | - | 119.0 | - |

| C-8 | - | 129.0 | - |

| C-8a | - | 137.0 | - |

Note: This table is a hypothetical representation and actual chemical shifts may vary based on solvent and experimental conditions.

Dynamics and Solution-State Behavior Elucidation

The isobutoxy group of this compound can exhibit conformational flexibility. Variable-temperature NMR studies can provide insights into the rotational dynamics around the C-O bonds. At lower temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for different conformers, while at higher temperatures, these signals would coalesce due to rapid rotation. This information is valuable for understanding the molecule's preferred conformation in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound and probing intermolecular interactions in the solid state. researchgate.netnih.gov

The FT-IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O-C stretching of the ether linkage will give rise to a characteristic band, usually in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. nih.gov The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the naphthalene core. The C=O stretch is also Raman active. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Aldehyde | C=O stretch | 1680-1700 | FT-IR, Raman |

| Aromatic | C-H stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic (Isobutoxy) | C-H stretch | 2850-2960 | FT-IR, Raman |

| Ether | C-O-C stretch | 1200-1250 | FT-IR |

| Aromatic | C=C stretch | 1450-1600 | FT-IR, Raman |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which can provide structural confirmation. libretexts.org In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound.

The fragmentation of this compound under EI conditions is expected to follow predictable pathways. libretexts.org One common fragmentation is the loss of the isobutoxy group as a radical, leading to a prominent peak corresponding to the naphthaldehyde cation. Another likely fragmentation is the loss of the isobutyl group from the ether linkage, resulting in a hydroxynaphthaldehyde cation radical. The aldehyde group can also undergo fragmentation, such as the loss of a hydrogen radical or a formyl radical (CHO). The McLafferty rearrangement is a potential fragmentation pathway for aldehydes with a sufficiently long alkyl chain containing a γ-hydrogen, though it is less likely for the isobutoxy group. libretexts.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental compositions. rsc.org

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (Nominal) |

| [M]⁺ | C₁₅H₁₆O₂⁺ | 228 |

| [M - OCH₂(CH(CH₃)₂)]⁺ | C₁₁H₇O⁺ | 155 |

| [M - CH₂(CH(CH₃)₂)]⁺ | C₁₁H₈O₂⁺ | 172 |

| [M - H]⁺ | C₁₅H₁₅O₂⁺ | 227 |

| [M - CHO]⁺ | C₁₄H₁₅O⁺ | 215 |

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and transitions within this compound. The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π-π* transitions within the naphthalene aromatic system. nist.gov The presence of the aldehyde and isobutoxy substituents will influence the position and intensity of these absorption bands compared to unsubstituted naphthalene. The aldehyde group, being an electron-withdrawing group, can cause a red-shift (bathochromic shift) of the absorption maxima.

If the molecule is fluorescent, its emission spectrum will typically be a mirror image of the lowest energy absorption band. researchgate.net The fluorescence quantum yield and lifetime can provide further information about the excited state dynamics. The solvent polarity can also affect the absorption and emission spectra, a phenomenon known as solvatochromism, which can be used to probe the changes in the dipole moment of the molecule upon electronic excitation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing a deeper understanding of the electronic structure and reactivity of this compound. nih.gov By optimizing the molecular geometry, it is possible to predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available.

Calculations can also predict various molecular properties:

NMR Chemical Shifts: Theoretical calculations of NMR shielding constants can be correlated with experimental chemical shifts to aid in signal assignment. nih.gov

Vibrational Frequencies: Computed vibrational frequencies can be compared with experimental FT-IR and Raman spectra to help assign vibrational modes. researchgate.net

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict the energies and oscillator strengths of electronic transitions, which can be compared with experimental UV-Vis spectra. researchgate.net

Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. samipubco.com

Reactivity Descriptors: DFT calculations can be used to compute various reactivity descriptors, such as the electrostatic potential map, which indicates regions of the molecule that are susceptible to electrophilic or nucleophilic attack. nih.gov

These computational approaches provide a theoretical framework for interpreting the experimental data and offer predictive power for the properties and behavior of this compound. nih.govrsc.org

Density Functional Theory (DFT) for Ground State Geometry and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized ground state geometry and to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

No specific DFT studies on this compound have been publicly reported. However, based on studies of similar naphthalene derivatives, a DFT analysis would provide precise information on bond lengths, bond angles, and dihedral angles. researchgate.netrsc.org The isobutoxy group, being flexible, would likely have several low-energy conformations that could be explored.

Table 1: Predicted DFT and Frontier Molecular Orbital (HOMO-LUMO) Analysis Findings for this compound

| Parameter | Predicted Description |

| Optimized Ground State Geometry | The naphthalene core is expected to be largely planar, with the isobutoxy group exhibiting multiple possible conformations due to the rotational freedom around the C-O bonds. |

| HOMO Localization | The Highest Occupied Molecular Orbital is predicted to be distributed over the naphthalene ring system and the oxygen atom of the isobutoxy group, reflecting the regions of highest electron density. |

| LUMO Localization | The Lowest Unoccupied Molecular Orbital is expected to be localized on the naphthaldehyde portion of the molecule, particularly the carbonyl group, which acts as an electron acceptor. |

| HOMO-LUMO Energy Gap (Egap) | The energy gap is anticipated to be in a range that suggests a stable molecule with potential for electronic transitions in the UV-visible region. The substitution pattern is expected to modulate this gap compared to unsubstituted naphthalene. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method for studying the electronic excited states of molecules. nih.govuc.pt It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and can also provide insights into the nature of electronic transitions and excited-state dipole moments. nih.govsemanticscholar.org

Specific TD-DFT calculations for this compound are not found in the reviewed literature. A TD-DFT study would be instrumental in predicting its UV-Vis absorption spectrum. The calculations would likely reveal electronic transitions corresponding to π-π* transitions within the naphthalene system and n-π* transitions associated with the carbonyl group of the aldehyde. princeton.edu The solvent environment can significantly influence these transitions, and TD-DFT can model these effects using various solvation models. nih.gov The results would help in understanding the photophysical behavior of the molecule, such as its color and fluorescence properties. For instance, studies on similar aromatic carbonyls show that the nature of the lowest singlet and triplet excited states (nπ* or ππ*) dictates the photophysical and photochemical pathways. princeton.educaltech.edu

Table 2: Predicted TD-DFT Analysis and Spectroscopic Simulation Findings for this compound

| Parameter | Predicted Description |

| Major Electronic Transitions | The UV-Vis spectrum is expected to be dominated by π-π* transitions within the naphthalene ring system and a lower energy n-π* transition associated with the aldehyde's carbonyl group. |

| Simulated Absorption Maxima (λmax) | Predicted absorption bands would likely appear in the UV-A or near-UV region, characteristic of substituted naphthaldehydes. |

| Excited State Dipole Moment | The dipole moment is expected to change upon electronic excitation, which can influence the molecule's interaction with polar solvents and its solvatochromic behavior. semanticscholar.org |

| Nature of Lowest Excited States (S1, T1) | The character of the lowest singlet (S1) and triplet (T1) excited states (nπ* vs. ππ*) would be determined, which is crucial for predicting fluorescence and phosphorescence properties. princeton.edu |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, hybridization, and intermolecular interactions within a molecular system. q-chem.comnih.gov It provides a localized picture of bonding and allows for the quantification of donor-acceptor interactions, which are crucial for understanding non-covalent interactions. researchgate.netsemanticscholar.org

While no specific NBO analysis for this compound is available, the method could be used to elucidate the nature of intermolecular interactions in its solid state or in solution. Key interactions would likely include C-H···O hydrogen bonds, where the hydrogen atoms of the naphthalene ring or the isobutoxy group interact with the oxygen atom of the aldehyde group of a neighboring molecule. researchgate.net Furthermore, π-π stacking interactions between the aromatic naphthalene cores are expected to play a significant role in the crystal packing. researchgate.net The NBO analysis would quantify the stabilization energies associated with these interactions, providing a deeper understanding of the forces governing the supramolecular assembly. researchgate.net

Table 3: Predicted NBO Analysis Findings for Intermolecular Interactions in this compound

| Type of Interaction | Predicted Significance and Description |

| C-H···O Hydrogen Bonds | Weak to moderate hydrogen bonds are expected between the aldehydic oxygen and C-H groups on adjacent molecules, contributing to the stability of the crystal lattice. researchgate.net |

| π-π Stacking | The planar naphthalene cores are likely to engage in parallel-displaced or T-shaped π-π stacking, a common feature in the crystal structures of aromatic compounds. |

| Van der Waals Interactions | Dispersion forces, particularly involving the bulky and flexible isobutoxy group, will contribute significantly to the overall packing energy. |

| Charge Delocalization | NBO analysis would reveal the extent of electron delocalization from the oxygen lone pairs of the isobutoxy group into the naphthalene π-system and the delocalization within the conjugated system. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of flexible molecules and the explicit simulation of solvent effects.

There are no published MD simulation studies specifically for this compound. For this molecule, MD simulations would be particularly valuable for understanding the conformational flexibility of the isobutoxy side chain. The simulations could identify the most stable conformers and the energy barriers for rotation around the C-O bonds. Furthermore, by simulating the molecule in different solvents, one could observe how the solvent molecules arrange themselves around the solute and how this affects the conformational preferences and dynamics of this compound. This information is crucial for understanding its behavior in solution, which is relevant for many practical applications. Studies on related molecules like naphthalene have used MD to understand crystal growth and interactions with solvents.

Table 4: Predicted Molecular Dynamics (MD) Simulation Findings for this compound

| Aspect of Study | Predicted Findings |

| Conformational Analysis | MD simulations would reveal the preferred orientations of the isobutoxy group relative to the naphthalene plane and the dynamics of their interconversion. |

| Solvent Shell Structure | The simulations would show the organization of solvent molecules around the hydrophobic naphthalene core and the more polar aldehyde and ether functionalities. |

| Solvation Free Energy | Calculation of the solvation free energy in various solvents would provide a measure of the molecule's solubility and partitioning behavior. |

| Dynamical Properties | Properties such as the diffusion coefficient and rotational correlation times in different media could be determined, offering insights into the molecule's mobility in solution. |

Photophysical Properties and Excited State Dynamics of 6 Isobutoxy 2 Naphthaldehyde

Absorption and Fluorescence Characteristics

The absorption of ultraviolet light promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). The subsequent de-excitation can occur through fluorescence, a radiative process that provides insight into the structure and environment of the molecule.

The polarity of the surrounding solvent environment significantly influences the absorption and, more dramatically, the fluorescence spectra of polar molecules like 6-Methoxy-2-naphthaldehyde (B117158). evidentscientific.comanalchemres.org Upon excitation, the molecule's dipole moment often increases, leading to a reorganization of polar solvent molecules around the excited fluorophore—a process known as solvent relaxation. evidentscientific.com This relaxation lowers the energy of the excited state, resulting in a shift of the fluorescence emission to a longer wavelength (a bathochromic or red shift) as the solvent polarity increases. evidentscientific.comnih.gov

This phenomenon, known as solvatochromism, is a hallmark of molecules with a significant intramolecular charge-transfer (ICT) character. The difference between the absorption and fluorescence maxima, the Stokes shift, consequently increases in more polar solvents. nih.gov While the absorption band is less affected, a pronounced red shift in the emission spectrum is indicative of a more polar excited state compared to the ground state. nih.gov

Table 1: Illustrative Solvent-Dependent Spectral Shifts for a Naphthaldehyde Derivative This table illustrates the typical direction and magnitude of spectral shifts for a push-pull naphthalenic system in solvents of varying polarity. Exact values for 6-Methoxy-2-naphthaldehyde would require specific experimental measurement.

| Solvent | Polarity Index (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

| n-Hexane | 31.0 | ~320 | ~380 | ~5200 |

| Toluene | 33.9 | ~322 | ~395 | ~6000 |

| Dichloromethane | 40.7 | ~325 | ~420 | ~7600 |

| Acetonitrile | 45.6 | ~324 | ~440 | ~8800 |

| Methanol | 55.4 | ~323 | ~450 | ~9500 |

Quantum Yield Determination and Lifetime Measurements

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are intrinsically linked to the radiative (kr) and non-radiative (knr) decay rates of the excited state.

The quantum yield is given by: Φf = kr / (kr + knr)

The lifetime is given by: τf = 1 / (kr + knr)

For molecules with ICT character, the fluorescence quantum yield often decreases in polar solvents. nih.govnih.gov This is because the increased stabilization of the charge-transfer state in polar environments can enhance the rates of non-radiative decay pathways. nih.gov Consequently, as solvent polarity increases, the fluorescence lifetime may also decrease. nih.gov

Table 2: Representative Photophysical Data for a Naphthalimide System in Various Solvents This table, based on data for piperidine-substituted naphthalimides which also exhibit ICT, illustrates the typical inverse relationship between solvent polarity and fluorescence quantum yield. nih.gov A similar trend would be expected for 6-Methoxy-2-naphthaldehyde.

| Solvent | Quantum Yield (Φf) | Lifetime (τf) (ns) | Radiative Rate (kr) (x108 s-1) | Non-Radiative Rate (knr) (x108 s-1) |

| Dioxane | 0.85 | 10.5 | 0.81 | 0.14 |

| Toluene | 0.76 | 9.8 | 0.78 | 0.24 |

| Chloroform | 0.25 | 4.5 | 0.56 | 1.67 |

| Acetonitrile | 0.04 | 1.8 | 0.22 | 5.33 |

| DMSO | 0.02 | 1.2 | 0.17 | 8.16 |

Mechanisms of Excited State Deactivation

Internal conversion (IC) is a radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀). This process is often facilitated by conformational changes and vibrational relaxation, dissipating energy as heat to the solvent.

Intersystem crossing (ISC) is a radiationless transition between states of different spin multiplicities, most notably from the lowest excited singlet state (S₁) to a triplet state (T₁). acs.orgrsc.org This process, while formally spin-forbidden, can be highly efficient in certain molecules, particularly those containing carbonyl groups or heavy atoms. rsc.orgresearchgate.net For many aromatic systems, ISC is a primary pathway for deactivating the S₁ state and populating the triplet manifold. acs.orgresearchgate.net In some nitronaphthalene derivatives, ISC can occur on an ultrafast timescale, in hundreds of femtoseconds, becoming the dominant decay channel for the singlet excited state. acs.org

Upon photoexcitation of a molecule with electron-donating (e.g., methoxy) and electron-accepting (e.g., aldehyde) groups, a significant redistribution of electron density can occur. nih.gov This leads to the formation of an intramolecular charge-transfer (ICT) state, which is characterized by a large dipole moment and substantial charge separation between the donor and acceptor moieties. rsc.orgrsc.org

The formation of this ICT state is often the reason for the strong solvatochromic effects observed in the fluorescence spectra. nih.gov In nonpolar solvents, the locally excited (LE) state, which resembles the electronic distribution of the parent naphthalene (B1677914) chromophore, is typically observed. In polar solvents, the high-dipole ICT state is stabilized, often becoming the lowest-energy excited state. rsc.orgresearchgate.net The transition from the LE state to the ICT state can be extremely fast and is often mediated by solvent reorientation and slight structural changes. rsc.org

Reactivity and Derivatization Chemistry of 6 Isobutoxy 2 Naphthaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key site for a multitude of chemical reactions, enabling chain extension, the introduction of new functional groups, and the formation of various heterocyclic systems.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.com This fundamental reaction class allows for the formation of new carbon-carbon bonds.

Grignard and Organolithium Reagents: The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to 6-isobutoxy-2-naphthaldehyde results in the formation of secondary alcohols. The choice of the organometallic reagent determines the nature of the 'R' group introduced.

Reaction Scheme:

this compound + R-MgX → 6-Isobutoxy-α-R-naphthalene-2-methanol

this compound + R-Li → 6-Isobutoxy-α-R-naphthalene-2-methanol

These reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent the quenching of the highly reactive organometallic reagents.

Condensation Reactions for Schiff Base Formation and Imine Derivatives

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. nih.govresearchgate.netscience.govrsc.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.govresearchgate.netscience.govrsc.org

These reactions are often catalyzed by a small amount of acid and may require the removal of water to drive the equilibrium towards the product. nih.gov The resulting Schiff bases are versatile intermediates in their own right, finding application in the synthesis of various biologically active compounds and as ligands in coordination chemistry. researchgate.netscirp.org

Table 1: Examples of Schiff Bases Derived from Naphthaldehyde Derivatives.

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 2-Hydroxy-1-naphthaldehyde (B42665) | 2-Ethylaniline | (E)-1-(((2-ethylphenyl)imino)methyl)naphthalen-2-ol nih.gov |

| 2-Hydroxy-1-naphthaldehyde | 2-Aminobenzothiazole | 1-[(2-biphenylamino)methylen]naphthalen-2(1H)-one researchgate.net |

| 2,9-Phenanthroline-1,10-dialdehyde | Sulfur-containing amines | Phenanthroline-based Schiff bases scirp.org |

| 2-Hydroxy-1-naphthaldehyde | 4-Amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide | (E)-1-(((4-(N-(2,3-dihydrothiazol-2-yl)sulfamoyl)phenyl)iminio)methyl)naphthalen-2-olate (DSPIN) nih.gov |

Oxidation and Reduction Pathways of the Carbonyl Group

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O) can be employed to convert the aldehyde to 6-isobutoxy-2-naphthoic acid. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Reduction: The aldehyde can be reduced to 6-isobutoxy-2-naphthalenemethanol using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for this transformation, typically performed in alcoholic solvents. Stronger reducing agents like lithium aluminum hydride (LiAlH4) can also be used, but require anhydrous conditions.

Olefination Reactions

Olefination reactions provide a powerful method for converting the carbonyl group into a carbon-carbon double bond, enabling the synthesis of various alkene derivatives.

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent) to form an alkene. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.commnstate.edulibretexts.org The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. mnstate.edu

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.comconicet.gov.aryoutube.comorganic-chemistry.org This reaction typically provides excellent stereoselectivity, favoring the formation of the (E)-alkene. wikipedia.orgnrochemistry.comconicet.gov.ar An advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed from the reaction mixture. wikipedia.orgorganic-chemistry.org

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions.

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Reagent | Phosphorus ylide (from phosphonium (B103445) salt) organic-chemistry.orgwikipedia.org | Phosphonate carbanion wikipedia.orgnrochemistry.com |

| Typical Product Stereochemistry | (Z)-alkene with non-stabilized ylides, (E)-alkene with stabilized ylides organic-chemistry.org | Predominantly (E)-alkene wikipedia.orgnrochemistry.comconicet.gov.ar |

| Byproduct | Triphenylphosphine oxide mnstate.edu | Water-soluble dialkyl phosphate wikipedia.orgorganic-chemistry.org |

| Reactivity of Reagent | Less nucleophilic, more basic ylides | More nucleophilic, less basic carbanions wikipedia.org |

Electrophilic and Nucleophilic Substitutions on the Naphthalene (B1677914) Core

The isobutoxy group at the 6-position is an electron-donating group, which activates the naphthalene ring towards electrophilic aromatic substitution. The directing effects of the isobutoxy and aldehyde groups will influence the position of substitution. The aldehyde group is a deactivating, meta-directing group. However, the powerful activating and ortho-, para-directing nature of the alkoxy group will likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 5 and 7).

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to achieve the desired regioselectivity and to avoid side reactions.

Nucleophilic aromatic substitution on the naphthalene core of this compound is less common as the ring is electron-rich. Such reactions would typically require the presence of a strong electron-withdrawing group and a good leaving group on the ring, or the use of very strong nucleophiles under harsh reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions for Extended Conjugation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and can be used to extend the conjugated π-system of this compound. researchgate.netsigmaaldrich.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. researchgate.netsigmaaldrich.com

To utilize this compound in these reactions, it would first need to be converted into a suitable substrate, such as a bromo- or iodo-substituted derivative. For instance, electrophilic bromination of the naphthalene core could introduce a bromine atom, which can then participate in various cross-coupling reactions.

Common Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: Couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide. researchgate.net

Heck Coupling: Couples an alkene with an organic halide. researchgate.netsigmaaldrich.com

Sonogashira Coupling: Couples a terminal alkyne with an organic halide. researchgate.net

Buchwald-Hartwig Amination: Couples an amine with an organic halide to form a carbon-nitrogen bond. sigmaaldrich.com

Stille Coupling: Couples an organotin reagent with an organic halide.

These reactions would allow for the introduction of various aryl, vinyl, alkynyl, or amino groups onto the naphthalene core, leading to the synthesis of a wide range of derivatives with extended conjugation and potentially interesting photophysical or material properties. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions. researchgate.netnih.govnih.gov

Cycloaddition Reactions (e.g., Diels-Alder) with Appropriate Dienophiles/Dienes

The aldehyde functionality in this compound can participate as a dienophile in hetero-Diels-Alder reactions, a powerful class of cycloaddition reactions for the synthesis of six-membered heterocyclic rings. wikipedia.org This reactivity is analogous to that of other aromatic aldehydes, which react with electron-rich dienes to form dihydropyran-type structures. illinois.edupearson.com The reaction is a [4+2] cycloaddition where the aldehyde's carbonyl group serves as the 2π-electron component. wikipedia.orglibretexts.org

Conversely, in an inverse-electron-demand hetero-Diels-Alder reaction, an electron-rich dienophile reacts with an electron-poor diene. wikipedia.orgrsc.org The electronic nature of this compound makes it more suited for reactions with highly electron-poor dienes.

Lewis acid catalysis is often employed to enhance the reactivity of aldehydes in hetero-Diels-Alder reactions. illinois.edupearson.com The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and lowering the energy of the LUMO of the dienophile, thereby accelerating the reaction. illinois.edu

While specific studies on the cycloaddition reactions of this compound are not prevalent in the literature, research on analogous aromatic aldehydes, such as 2-naphthaldehyde (B31174), provides valuable insights into its expected reactivity. For instance, 2-naphthaldehyde has been successfully employed in highly enantioselective hetero-Diels-Alder reactions with activated dienes like Brassard's diene in the presence of a chiral titanium(IV) catalyst.

A study on the hetero-Diels-Alder reaction of various aromatic aldehydes with Brassard's diene demonstrated that 2-naphthaldehyde participates effectively in this transformation. The reaction, catalyzed by a chiral titanium(IV) Schiff base complex, afforded the corresponding chiral δ-lactone in good yield and high enantioselectivity. The specific findings for 2-naphthaldehyde are detailed in the table below.

| Aldehyde | Diene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|---|

| 2-Naphthaldehyde | Brassard's Diene | 5 mol % Ti(IV)-Schiff Base Complex | CH₂Cl₂ | 0 | 72 | 78 | 96 |

Based on these results with the parent 2-naphthaldehyde, it is reasonable to extrapolate that this compound would also serve as a competent dienophile under similar conditions. The presence of the electron-donating isobutoxy group at the 6-position is not expected to sterically hinder the approach of the diene to the aldehyde functional group at the 2-position. However, its electronic influence might slightly modulate the reaction rate and, potentially, the stereoselectivity of the cycloaddition. Further empirical studies would be necessary to quantify these effects precisely.

In addition to [4+2] cycloadditions, the carbonyl group of aldehydes can also participate in photochemical [2+2] cycloaddition reactions with alkenes to form oxetanes, in what is known as the Paterno-Büchi reaction. libretexts.org The feasibility of such a reaction with this compound would depend on the photochemical properties of the molecule and the specific alkene partner used.

Applications in Advanced Materials and Device Technologies

Applications in Nonlinear Optics (NLO)

The field of nonlinear optics (NLO) investigates the interaction of intense light with materials, leading to a variety of phenomena such as frequency conversion, optical switching, and limiting. Materials with significant NLO responses are crucial for the development of advanced photonic and optoelectronic devices. While the compound 6-Isobutoxy-2-naphthaldehyde itself is not directly utilized for its NLO properties, it serves as a valuable precursor for the synthesis of more complex molecules, particularly chalcones, which exhibit promising NLO characteristics.

The NLO properties of organic molecules are primarily dictated by their molecular structure, specifically the presence of a π-conjugated system that connects an electron-donating group (D) to an electron-accepting group (A). This D-π-A architecture facilitates intramolecular charge transfer (ICT) upon excitation by an intense light source, which is the fundamental origin of the nonlinear optical response. The naphthalene (B1677914) moiety, with its extended π-electron system, can act as an effective part of the conjugated bridge in such molecules.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that fit the D-π-A structural motif and have been extensively studied for their NLO properties. researchgate.net They are synthesized through a Claisen-Schmidt condensation reaction between an aldehyde and a ketone. In this context, this compound can provide the naphthaldehyde portion of the chalcone (B49325) structure. The isobutoxy group (-OCH(CH₃)₂) at the 6-position of the naphthalene ring is an electron-donating group, which can enhance the NLO response by increasing the electron density of the π-conjugated system.

Detailed Research Findings

Research into chalcones containing a naphthalene ring has demonstrated their potential as effective NLO materials. The extended conjugation provided by the naphthalene group, in comparison to a simple phenyl ring, often leads to enhanced hyperpolarizabilities. The specific positioning and nature of substituent groups on the aromatic rings are critical in fine-tuning the NLO properties.

For instance, studies on chalcones with a D-A-π-D configuration have shown significant third-order NLO responses. The third-order nonlinearity is characterized by the second-order hyperpolarizability (γ) and the third-order nonlinear optical susceptibility (χ⁽³⁾). These parameters are typically measured using techniques like the Z-scan method, which can determine both the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂).

While direct experimental data for chalcones derived from this compound is not available in the current literature, we can infer their potential NLO performance by examining closely related structures. For example, studies on chalcones with a methoxy (B1213986) group (-OCH₃), another alkoxy electron-donating group, provide valuable insights. Research on 4'-methoxy chalcone derivatives has shown that the third-order nonlinear optical susceptibility (χ⁽³⁾) is on the order of 10⁻¹³ esu. researchgate.net The nonlinear response in these molecules was found to increase with the strength of the electron donor or acceptor groups. researchgate.net

The isobutoxy group is a slightly stronger electron donor than the methoxy group due to the inductive effect of the additional alkyl groups. Therefore, it is anticipated that a chalcone incorporating the 6-isobutoxy-2-naphthyl moiety would exhibit a comparable or potentially enhanced NLO response compared to its methoxy-substituted counterparts.

The table below presents representative NLO data for analogous chalcone derivatives to provide a comparative context for the expected properties of chalcones synthesized from this compound.

| Compound | Measurement Technique | Nonlinear Optical Parameter | Value | Reference |

|---|---|---|---|---|

| 4'-Methoxy Chalcone Derivative (D-A-A type) | Z-scan (532 nm, ns pulses) | Third-order Susceptibility (χ⁽³⁾) | ~10⁻¹³ esu | researchgate.net |

| Anthracenyl Chalcone | Z-scan | Third-order Susceptibility (χ⁽³⁾) | 1.10 x 10⁻⁴ esu | researchgate.net |

| (2E)-1-(Anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (3PANC) | Z-scan (800 nm, fs pulses) | Second Hyperpolarizability (γ) | ~10⁻³⁴ esu | |

| 3,4-dimethoxy-substituted chalcone derivative (DMPMS) | Theoretical (B3LYP) | Second Hyperpolarizability (γ) | -37.9 x 10⁻⁴⁰ esu | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Note: The values presented are for analogous compounds and are intended to provide an estimate of the potential NLO properties of chalcones derived from this compound. The exact values for such a compound would need to be determined experimentally. The variation in measurement conditions (wavelength, pulse duration) and molecular structure significantly impacts the reported NLO values.

Fundamental Chemical Biology: Mechanistic Interactions with Biomolecules in Vitro Studies

Investigation of Binding Mechanisms with Macromolecules (e.g., Proteins, Nucleic Acids)

The interaction of small molecules with biological macromolecules is a foundational aspect of chemical biology. While direct studies on 6-Isobutoxy-2-naphthaldehyde are not extensively documented, research on related naphthaldehyde and naphthalimide derivatives provides a framework for understanding its potential binding mechanisms with proteins and nucleic acids in vitro.

In the context of protein binding, derivatives of naphthalene (B1677914) have been explored as ligands for various proteins. For example, naphthyl derivatives have been investigated as inhibitors of the papain-like protease (PLpro) from the SARS coronavirus, where they bind within the enzyme's active site. nih.gov Theoretical studies have also modeled the interaction of naphthalimide-based probes with Human Serum Albumin (HSA), a common model protein for binding studies, suggesting potential conjugation through reactions with specific amino acid residues like cysteine. nih.gov

Table 1: In Vitro DNA Binding Characteristics of Naphthaldehyde and Naphthalimide Derivatives

| Compound Class | DNA Type | Binding Mode | Binding Constant (Kb, M-1) | Source(s) |

| 1,2,3-Triazole Naphthaldehydes | ct-DNA | Groove Binding | Not Specified | tandfonline.com |

| Naphthalimide-phenanthro[9,10-d]imidazole | ct-DNA | Groove Binding & Partial Intercalation | 7.81 × 104 | nih.gov |

| Bis-naphthalimides | ct-DNA | Intercalation/Groove Binding | Varies by linker | nih.govfrontiersin.org |

This table is representative of data available for naphthaldehyde analogs and is intended to suggest potential interaction modes for this compound.

Enzyme Interaction Studies: Understanding Binding Modes and Active Site Interactions

The aldehyde functional group and the naphthalene scaffold of this compound suggest its potential to interact with various enzymes. In vitro enzymatic assays using related compounds have revealed specific binding modes and active site interactions, without assessing physiological consequences.

A closely related analog, 6-methoxy-2-naphthaldehyde (B117158), has been identified as a fluorogenic substrate for human alcohol dehydrogenase (ADH) isozymes. nih.gov The interaction with ADH involves the enzymatic reduction of the aldehyde to its corresponding alcohol, a process that can be monitored by changes in fluorescence. The kinetic parameters for this interaction have been determined, providing insight into the substrate specificity of different ADH isozymes. nih.gov

Furthermore, the aldehyde moiety is a key feature for interaction with aldehyde dehydrogenases (ALDHs). While pan-inhibitors like diethylaminobenzaldehyde (DEAB) are known to interact with ALDH active sites, more selective inhibitors based on a benzaldehyde (B42025) core have been developed to probe the function of specific isoforms like ALDH1A3. mdpi.com These studies highlight the importance of the aldehyde group for recognition and binding within the catalytic center, which contains conserved cysteine residues. mdpi.comnih.gov Other research has shown that naphthyl derivatives can act as inhibitors for viral proteases, binding to subsites within the active site and inducing conformational changes that render the enzyme non-functional. nih.gov

Table 2: In Vitro Enzyme Interactions of Naphthaldehyde Analogs

| Compound/Class | Target Enzyme | Interaction Type | Key Findings | Source(s) |

| 6-Methoxy-2-naphthaldehyde | Human Alcohol Dehydrogenase (ADH) | Substrate | Km values range from 0.35 to 11.5 µM for Class I isozymes. | nih.gov |

| Benzyloxybenzaldehyde Derivatives | Aldehyde Dehydrogenase (ALDH1A3) | Inhibitor | Form a stable enzyme-ligand complex, interacting with aromatic amino acids in the active site. | mdpi.com |

| Psoralen and Coumarin Derivatives | Aldehyde Dehydrogenase 2 (ALDH2) | Inhibitor | Binds within the aldehyde-binding site of the free enzyme. | nih.gov |

| Naphthyl Derivatives | SARS-CoV Papain-Like Protease (PLpro) | Inhibitor | Binds within S3-S4 subsites of the enzyme active site. | nih.gov |

| Naphthoquinone-Naphthol Derivatives | Topoisomerase IIα | Inhibitor | Inhibits enzyme activity, suggesting interaction with the DNA-enzyme complex. | nih.govresearchgate.net |

Photochemical and Photophysical Probing of Biological Environments

Naphthalene and its derivatives are well-known for their unique photophysical properties, which make them valuable as fluorescent probes for studying biological environments in vitro. nih.govresearchgate.net These compounds typically possess a rigid, planar structure and a large π-electron system, which contribute to high fluorescence quantum yields and excellent photostability. nih.gov

The fluorescence of naphthalene-based probes is often highly sensitive to the polarity of their immediate surroundings. mdpi.comresearchgate.net This solvatochromic effect, a shift in emission wavelength with changing solvent polarity, allows these molecules to report on the nature of protein binding pockets or lipid membrane environments. For example, 2-hydroxy-1-naphthaldehyde (B42665) derivatives are used as fluorescent backbones in chemosensors, where their emission properties are modulated by processes like intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT). researchgate.net

The analog 6-methoxy-2-naphthaldehyde is fluorescent in aqueous media, and its reduction product, 6-methoxy-2-naphthalenemethanol, also fluoresces, albeit at a different wavelength. nih.gov This change in fluorescence upon enzymatic reaction forms the basis of a fluorometric assay. nih.gov The photophysical characteristics, such as absorption maxima, emission maxima, and quantum yields, are crucial parameters that define the utility of these compounds as environmental probes.

Table 3: Representative Photophysical Properties of Naphthaldehyde Analogs

| Compound | Environment | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Source(s) |

| 6-Methoxy-2-naphthaldehyde | Aqueous Media | Not specified | 450 | 0.22 | nih.gov |

| 6-Methoxy-2-naphthalenemethanol | Aqueous Media | Not specified | Near UV | 0.26 | nih.gov |

| Naphthalimide Derivatives | Dioxane | Not specified | Not specified | 0.87 | mdpi.comresearchgate.net |

| Naphthalimide Derivatives | Water | Not specified | Not specified | 0.01 | mdpi.comresearchgate.net |

Development as Mechanistic Tools for In Vitro Biological Pathway Elucidation

The specific interactions and photophysical properties of naphthaldehyde derivatives make them valuable tools for the in vitro elucidation of biological pathways. nih.gov By isolating enzymes and reconstituting pathways in a controlled setting, researchers can use these compounds to probe finer mechanistic details. nih.gov

One primary application is in the development of specific enzyme assays. As seen with 6-methoxy-2-naphthaldehyde and ADH, a naphthaldehyde derivative can serve as a fluorogenic substrate, allowing for the sensitive and continuous monitoring of enzyme activity. nih.gov This is essential for determining kinetic parameters and for screening potential inhibitors.

Furthermore, naphthaldehyde derivatives can be engineered as selective fluorescent probes to detect specific analytes within a complex biological sample. For example, probes based on the naphthalimide scaffold have been designed to selectively detect hydrogen peroxide or thiophenols through specific chemical reactions that "turn on" fluorescence. nih.govrsc.org Similarly, a sensor derived from 2-hydroxy-naphthaldehyde was developed for the selective detection of aluminum ions (Al³⁺). nih.gov These tools enable the quantification of specific molecules that may be intermediates or products in a metabolic pathway, without needing to observe effects in living organisms. The development of isoform-selective inhibitors, such as those targeting ALDH1A3, also provides a means to dissect the contribution of individual enzymes within a larger metabolic network. mdpi.com

Future Directions and Emerging Research Avenues for 6 Isobutoxy 2 Naphthaldehyde

Rational Design of Derivatives for Enhanced Photophysical Performance

The inherent fluorescence of the naphthalene (B1677914) core provides a foundational platform for the development of advanced photophysical materials. For 6-Isobutoxy-2-naphthaldehyde, the substitution pattern at the 2 and 6 positions is particularly advantageous. The presence of an electron-donating group (isobutoxy) and an electron-accepting group (naphthaldehyde) can facilitate an intramolecular charge transfer (ICT) mechanism upon photoexcitation, which is known to significantly enhance fluorescence. researchgate.net Future research will likely focus on the systematic modification of this core structure to fine-tune its photophysical properties, such as quantum yield, Stokes shift, and solvatochromism.

The rational design of derivatives could involve several strategies:

Modification of the Alkoxy Chain: Altering the length and branching of the alkoxy group at the 6-position can influence the molecule's solubility, steric hindrance, and electronic properties, thereby modulating its aggregation behavior and solid-state emission.

Derivatization of the Aldehyde Group: The aldehyde functionality is a versatile handle for introducing a wide array of chemical moieties. Condensation reactions with various amines, hydrazines, or active methylene (B1212753) compounds can extend the π-conjugation of the system, leading to significant red-shifts in absorption and emission spectra. This approach allows for the creation of a library of derivatives with emissions spanning the visible spectrum.

Introduction of Additional Substituents: The naphthalene ring can be further functionalized to introduce other groups that can enhance photostability, increase two-photon absorption cross-sections, or impart specific sensing capabilities.

The following table illustrates how modifications to related naphthalene structures can impact their photophysical properties, providing a predictive framework for designing this compound derivatives.

| Compound/Derivative Type | Modification Strategy | Predicted Impact on Photophysical Properties |

| Naphthalene with Donor-Acceptor Groups | Introduction of electron-donating and -accepting groups at positions 2 and 6. | Increased fluorescence quantum yield via ICT mechanism. researchgate.net |

| Naphthalene-bridged Disilanes | Extension of conjugation through silicon bridges. | Red-shifted absorption and potential for excimer formation. capes.gov.br |

| Naphthalene-Oxacalixarenes | Incorporation into macrocyclic structures. | Altered emission behavior and potential for host-guest chemistry. nih.gov |

| Imidazole-fused Naphthalene | Creation of ESIPT-capable structures. | Dual emission and sensitivity to pH changes. nih.gov |

This table presents generalized trends observed in related naphthalene derivatives and serves as a predictive guide for future research on this compound.

Exploration of Supramolecular Assemblies and Nanomaterials Incorporating this compound

The self-assembly of functional molecules into well-defined supramolecular architectures is a powerful bottom-up approach for creating materials with emergent properties. The planar and aromatic nature of the naphthalene core in this compound, combined with the potential for directional interactions via its aldehyde group, makes it a promising candidate for the construction of ordered nanomaterials.

Future research in this area will likely explore:

Hydrogen Bonding and π-π Stacking: The aldehyde group can act as a hydrogen bond acceptor, while the naphthalene ring is prone to π-π stacking interactions. By designing derivatives with complementary functionalities, it should be possible to direct the self-assembly into specific morphologies, such as nanofibers, nanoribbons, or vesicles.

Liquid Crystalline Phases: The rod-like shape of certain this compound derivatives could lead to the formation of liquid crystalline phases, which are of interest for applications in organic electronics and displays.

Hybrid Nanomaterials: The incorporation of this compound or its derivatives into inorganic nanomaterials, such as silica (B1680970) nanoparticles, quantum dots, or gold nanoparticles, could lead to hybrid systems with combined optical, electronic, and catalytic properties. For instance, the fluorescent properties of the naphthaldehyde moiety could be used to probe processes occurring on the surface of the inorganic nanomaterial.

The principles governing the self-assembly of related naphthalimide and naphthalenediimide systems, which often involve a combination of hydrogen bonding and π-stacking, provide a strong precedent for the potential of this compound in this field. mdpi.comscienceopen.comrsc.orgnih.gov

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for the predictive design of new materials. These methods can provide valuable insights into the electronic structure, photophysical properties, and reactivity of molecules before their synthesis, thereby guiding experimental efforts.

For this compound and its derivatives, computational modeling can be employed to:

Predict Spectroscopic Properties: TD-DFT calculations can be used to predict the absorption and emission wavelengths of new derivatives, helping to identify promising candidates for specific applications. scienceopen.com

Elucidate Reaction Mechanisms: DFT can be used to model the reaction pathways for the synthesis of new derivatives or to understand the mechanism of their function in catalytic or sensing applications.

Simulate Self-Assembly Processes: Molecular dynamics (MD) simulations can be used to study the aggregation behavior of this compound derivatives in different solvent environments and to predict the morphology of the resulting supramolecular assemblies.

The table below summarizes the application of computational methods to related naphthalene systems, highlighting the potential for these techniques to accelerate the development of materials based on this compound.

| Computational Method | Application | Predicted/Elucidated Properties |

| DFT (B3LYP) | Geometry optimization and electronic structure of diaminonaphthalenes. | Ionization potential, electron affinity, electronegativity. mdpi.com |

| TD-DFT | Vertical excitation energies of core-substituted naphthalene diimides. | Absorption maxima (λmax) and charge-transfer excitations. scienceopen.com |

| DFT/TD-DFT | Photophysical properties of DPP-derived photosensitizers. | Singlet and triplet excited state energies, potential for intersystem crossing. |

This table showcases the utility of computational methods for predicting the properties of naphthalene derivatives, a strategy that can be directly applied to the study of this compound.

Development of Catalytic Applications Involving this compound or its Derivatives

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has gained significant traction as a sustainable alternative to metal-based catalysis. researchgate.net Aldehydes, in particular, have been shown to be effective catalysts in a variety of transformations. The aldehyde functionality of this compound, therefore, presents an opportunity for its exploration as an organocatalyst.

Potential catalytic applications for this compound and its derivatives include:

Photocatalysis: Naphthaldehydes can act as photosensitizers, absorbing light and transferring the energy to other molecules to initiate a chemical reaction.

Asymmetric Catalysis: By introducing chiral centers into the this compound scaffold, it may be possible to develop enantioselective organocatalysts for the synthesis of chiral molecules.

Cascade Reactions: The aldehyde group can participate in cascade reactions, where a single catalyst promotes multiple sequential transformations in a one-pot synthesis.

While the catalytic activity of this compound itself has not been extensively reported, the known catalytic applications of other naphthaldehyde derivatives provide a strong rationale for investigating its potential in this area. For example, 1-naphthaldehyde (B104281) has been used to catalyze the isomerization of alkenes and in dehydrative transformations.

Integration into Multimodal Sensing Platforms and Advanced Imaging Tools (mechanistic focus)

Fluorescent probes are essential tools in chemical biology and materials science for the detection and imaging of various analytes and processes. The responsive nature of the photophysical properties of naphthalene derivatives to their local environment makes them excellent candidates for the development of advanced sensors. nih.gov

Future research on this compound in this domain will likely focus on a mechanistic understanding of its sensing capabilities:

Ion Sensing: The aldehyde group and the oxygen atoms of the isobutoxy group can act as binding sites for metal ions. The coordination of a metal ion to the molecule can perturb its electronic structure, leading to a change in its fluorescence emission. This could be exploited for the selective detection of specific metal ions.

Anion Sensing: Derivatives of this compound can be designed to incorporate hydrogen bond donor groups, which can selectively bind to anions and signal their presence through a change in fluorescence.

Multimodal Sensing: By combining the fluorescent properties of the naphthaldehyde core with other responsive moieties, it may be possible to create multimodal sensors that can detect multiple stimuli simultaneously. For example, a derivative could be designed to respond to both pH and the presence of a specific metal ion.

Advanced Imaging: The bright fluorescence and potential for two-photon absorption of certain this compound derivatives could make them suitable for use as probes in advanced imaging techniques, such as two-photon microscopy for deep-tissue imaging.

The development of a naphthalene-based fluorescent probe for mitochondrial pH imaging, synthesized from 6-hydroxy-2-naphthaldehyde (B1303687), underscores the potential of closely related structures in cellular imaging applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Isobutoxy-2-naphthaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves formylation at the 2-position of a naphthalene derivative. For example, analogous compounds like 6-Bromo-2-naphthoic acid are synthesized via bromination followed by formylation using Vilsmeier-Haack conditions (acetic anhydride and DMF) . For this compound, introduce the isobutoxy group early via nucleophilic substitution or Mitsunobu reaction. Optimization includes adjusting catalysts (e.g., palladium for coupling reactions) and solvents (e.g., THF or DCM) to improve yield. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : Prioritize - and -NMR to confirm substitution patterns. The aldehyde proton typically appears at δ 9.8–10.2 ppm, while the isobutoxy group shows methyl protons at δ 1.0–1.2 ppm (doublet) and methine protons at δ 2.0–2.5 ppm .

- FT-IR : Confirm the aldehyde carbonyl stretch (~1700 cm) and ether C-O stretch (~1100 cm) .

- Mass Spectrometry : Use HRMS (ESI or EI) to verify molecular ion peaks and fragmentation patterns .

Q. How should this compound be stored to ensure stability, and what are common degradation pathways?

- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation of the aldehyde group. Degradation pathways include air-induced oxidation to the carboxylic acid or dimerization. Regular purity checks via HPLC (C18 column, acetonitrile/water gradient) are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in experimental data during the structural elucidation of this compound derivatives?

- Methodological Answer :

- Cross-Validation : Combine X-ray crystallography (for crystalline derivatives) with DFT calculations to validate bond lengths and angles .

- Isotopic Labeling : Use -labeled precursors to confirm ambiguous NMR signals.

- Controlled Replication : Repeat syntheses under varying conditions (e.g., temperature, solvent polarity) to identify artifacts .

Q. How can computational methods predict the reactivity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like aldehyde dehydrogenase (ALDH). Focus on binding affinity (ΔG) and hydrogen-bonding patterns with catalytic residues (e.g., Cys302 in ALDH1A1) .

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess conformational stability of enzyme-ligand complexes .

- QSAR Models : Corporate Hammett σ values of substituents to predict inhibitory potency .

Q. What experimental designs are critical for evaluating this compound’s role in fluorescent probe development?

- Methodological Answer :

- Photophysical Analysis : Measure fluorescence quantum yield (using quinine sulfate as a reference) and Stokes shift in solvents of varying polarity (e.g., hexane vs. DMSO) .